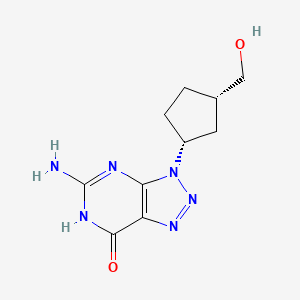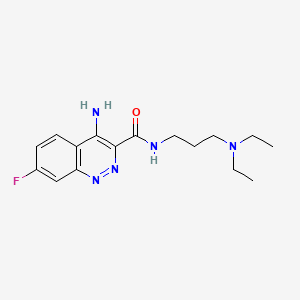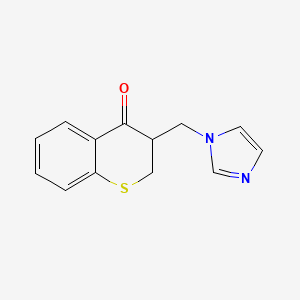
3-(1H-imidazol-1-yl-methyl)-thiochroman-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((1H-imidazol-1-yl)methyl)thiochroman-4-one is a heterocyclic compound that features both an imidazole and a thiochromanone moiety. The imidazole ring is known for its presence in many biologically active molecules, while the thiochromanone structure is a sulfur-containing analog of chromanone, which is found in various natural products and synthetic compounds. This combination of structures makes 3-((1H-imidazol-1-yl)methyl)thiochroman-4-one an interesting compound for research in medicinal chemistry and other scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1H-imidazol-1-yl)methyl)thiochroman-4-one typically involves the formation of the imidazole ring followed by its attachment to the thiochromanone structure. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scalable reactions similar to those used in laboratory settings, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-((1H-imidazol-1-yl)methyl)thiochroman-4-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiochromanone moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiochromanone can be reduced to form alcohols.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
3-((1H-imidazol-1-yl)methyl)thiochroman-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 3-((1H-imidazol-1-yl)methyl)thiochroman-4-one is not fully understood. it is believed to interact with various molecular targets due to the presence of the imidazole ring, which can bind to metal ions and participate in hydrogen bonding. These interactions can affect biological pathways and lead to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Imidazole-containing compounds: Such as metronidazole and clotrimazole, which are used as antimicrobial agents.
Thiochromanone derivatives: Similar sulfur-containing compounds that may have different biological activities.
Uniqueness
3-((1H-imidazol-1-yl)methyl)thiochroman-4-one is unique due to its combination of an imidazole ring and a thiochromanone structure. This dual functionality allows it to participate in a wide range of chemical reactions and potentially exhibit diverse biological activities .
Propiedades
Número CAS |
95987-25-0 |
|---|---|
Fórmula molecular |
C13H12N2OS |
Peso molecular |
244.31 g/mol |
Nombre IUPAC |
3-(imidazol-1-ylmethyl)-2,3-dihydrothiochromen-4-one |
InChI |
InChI=1S/C13H12N2OS/c16-13-10(7-15-6-5-14-9-15)8-17-12-4-2-1-3-11(12)13/h1-6,9-10H,7-8H2 |
Clave InChI |
OUMPSXXAQIXQOJ-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(=O)C2=CC=CC=C2S1)CN3C=CN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


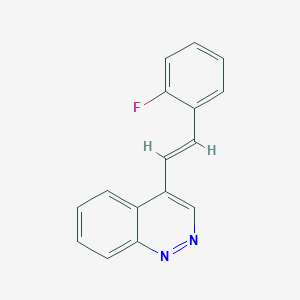
![N-{2-[1-(Benzenesulfonyl)-1H-indol-2-yl]phenyl}benzamide](/img/structure/B12929281.png)
![(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[(2-nitrophenyl)sulfanylamino]purin-9-yl]oxolan-3-ol](/img/structure/B12929290.png)
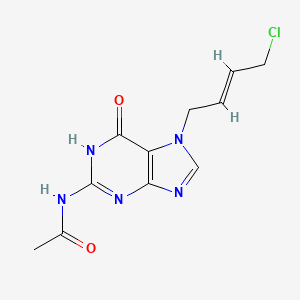
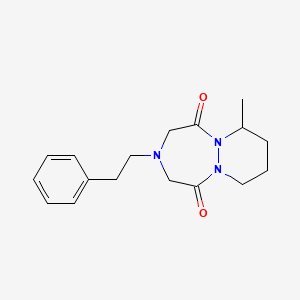
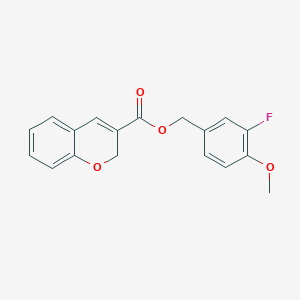
![Methyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B12929315.png)
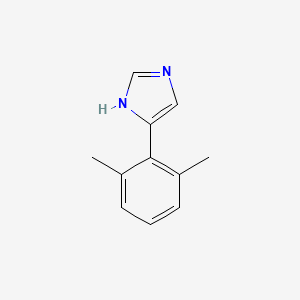
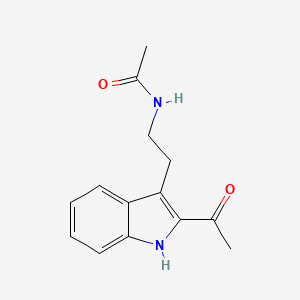
![Methyl {6-[(thiophen-3-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate](/img/structure/B12929331.png)
